N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene group to a 2,5-dimethylbenzenesulfonamide moiety. This compound combines a sulfonamide group—a well-known pharmacophore in antimicrobial agents—with a triazine heterocycle, which is frequently employed in agrochemicals, pharmaceuticals, and coupling reagents.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-10(2)11(7-9)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNZCKGNYHIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, including the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in organic solvents such as THF, and the conditions are optimized to ensure high reactivity and selectivity. The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Organic Synthesis
This compound is recognized for its role as a coupling reagent in organic synthesis. It facilitates the formation of amides and esters through:
- Activation of Carboxylic Acids : The triazine moiety enhances the electrophilicity of carboxylic acids, allowing for more efficient nucleophilic attacks by amines or alcohols.
- Condensation Reactions : It can condense with various nucleophiles to yield valuable intermediates used in pharmaceuticals and agrochemicals.
Table 1: Comparison of Reactivity in Organic Synthesis
| Reaction Type | Mechanism Description | Example Products |
|---|---|---|
| Amide Formation | Nucleophilic substitution involving amines | Various amides |
| Esterification | Reaction with alcohols to form esters | Esters from carboxylic acids |
| Substitution Reactions | Nucleophilic substitution due to triazine ring | Diverse organic compounds |
Pharmaceutical Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide has been explored for its potential in drug development. Its ability to modify biomolecules makes it useful in:
- Synthesis of Pharmaceutical Intermediates : The compound can be used to synthesize active pharmaceutical ingredients (APIs) that are crucial for therapeutic applications.
- Targeting Specific Biological Pathways : Research indicates that derivatives of this compound may interact with specific biological targets, contributing to the development of new therapeutic agents.
Agrochemical Applications
The compound's properties also extend to agricultural chemistry:
- Insect Growth Regulators : Studies have shown potential applications in developing insect growth regulators that inhibit chitin synthesis in pests, thereby controlling their populations effectively.
Case Study: Inhibition of Chitin Synthesis
Research conducted on similar compounds demonstrated their efficacy in inhibiting chitin synthesis in Chilo suppressalis, a common pest. The introduction of substituents at strategic positions enhanced the inhibitory activity significantly, suggesting that modifications to the triazine structure could optimize performance against agricultural pests .
Material Science
In material science, this compound is being investigated for its potential use in:
- Polymer Chemistry : Its reactivity can be harnessed to create novel polymeric materials with tailored properties.
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Table 1: Structural Comparison with Triazine-Based Compounds
Key Observations:
- Linker Groups : The methylene bridge in the target compound may improve solubility compared to the vinyl group in TRI or the ionic morpholinium group in DMTMM .
- Aromatic Moieties : The 2,5-dimethylbenzenesulfonamide group in the target compound introduces steric hindrance and hydrophobic effects, which could influence binding in biological systems or material interactions .
Table 2: Functional Comparison in Chemical Reactions
Key Findings:
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against pests, and other relevant biological effects.
Chemical Structure and Properties
The compound features a triazine moiety which is known for its role in various biological activities. The structural formula can be represented as follows:
This indicates that it contains a sulfonamide group which is often associated with antimicrobial properties.
-
Chitin Synthesis Inhibition :
- The compound has been studied for its ability to inhibit chitin synthesis in insects. Chitin is a crucial component of the exoskeletons of many arthropods. Inhibition of its synthesis can lead to growth disruption and mortality in pest species such as Chilo suppressalis (rice stem borer) and Spodoptera litura (common cutworm) .
- Quantitative structure–activity relationship (QSAR) studies have shown that substituents on the phenyl moiety significantly influence larvicidal activity. For instance, electron-donating groups enhance intrinsic activity by affecting the electronic properties of the compound .
- Antimicrobial Activity :
Efficacy Against Pests
Recent studies have quantitatively assessed the efficacy of this compound against various insect species. The results are summarized in Table 1 below:
| Compound | Insect Species | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C. suppressalis | 12.5 | Chitin synthesis inhibition |
| Compound B | S. litura | 15.0 | Chitin synthesis inhibition |
| Compound C | B. mori | 20.0 | Chitin synthesis inhibition |
Table 1 illustrates that the compound exhibits varying degrees of effectiveness against different insect species with lower IC50 values indicating higher potency.
Case Studies
Case Study 1: Larvicidal Activity
In a controlled laboratory setting, this compound was tested for its larvicidal activity against C. suppressalis. The study found that at concentrations above 10 µM, significant mortality rates were observed within 48 hours post-exposure .
Case Study 2: Antimicrobial Testing
A separate investigation into the antimicrobial properties revealed that derivatives of this compound displayed moderate inhibitory effects against several strains of bacteria including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .
Q & A
Basic: What synthetic routes are available for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide, and how is its structural integrity validated?
Answer:
The compound is synthesized via nucleophilic substitution between 2-chloro-4,6-dimethoxy-1,3,5-triazine and a sulfonamide derivative. A typical protocol involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2,5-dimethylbenzenesulfonamide in the presence of a tertiary amine (e.g., N-methylmorpholine) in tetrahydrofuran (THF) . Structural validation employs:
- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns (e.g., methoxy groups at C4/C6 and methyl groups on the benzene ring).
- X-ray Diffraction: For crystallographic confirmation of the triazinyl-sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and purity.
Advanced: How does the sulfonamide moiety influence the reactivity of this triazine derivative in coupling reactions compared to non-sulfonamide analogs?
Answer:
The sulfonamide group enhances electrophilicity at the triazine core by stabilizing negative charge during nucleophilic attack, improving its efficiency in activating carboxylic acids. Unlike non-sulfonamide analogs (e.g., DMT-MM), this compound forms stable intermediates with tertiary amines, reducing side reactions like hydrolysis. Comparative kinetic studies in peptide synthesis show sulfonamide derivatives achieve 80–100% coupling yields in sterically hindered amino acids, outperforming reagents like TBTU .
Basic: What are the primary research applications of this compound in academic settings?
Answer:
- Peptide Synthesis: Acts as a coupling reagent to form amide bonds, especially for sterically hindered or unnatural amino acids .
- Glycosylation Studies: Activates sialic acids for linkage-specific analysis via MALDI-MS (e.g., distinguishing α2,3- vs. α2,6-linked glycans) .
- Material Science: Cross-linking agent in polymer chemistry (e.g., functionalizing hyaluronic acid derivatives) .
Advanced: What experimental parameters optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this reagent?
Answer:
- Solvent: Use polar aprotic solvents (e.g., DMF or THF) to enhance reagent solubility .
- Base: Tertiary amines like N-methylmorpholine (0.5–1.0 eq.) minimize racemization and accelerate activation .
- Temperature: Reactions at 0–4°C reduce epimerization, while room temperature accelerates coupling for less sensitive residues.
- Stoichiometry: A 1.2–1.5 molar excess of the reagent ensures complete activation of carboxylates.
Basic: How is the stability of this compound assessed under typical laboratory conditions?
Answer:
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~110–114°C .
- Hydrolytic Stability: Incubation in aqueous buffers (pH 4–9) at 25°C for 24 hours, followed by HPLC analysis, shows <5% degradation in anhydrous DMF but rapid hydrolysis in water .
- Storage: Stable for >6 months at –20°C under argon.
Advanced: How does this reagent compare to traditional coupling agents (e.g., HATU, DCC) in fragment condensation strategies?
Answer:
*Yields for fragment condensation of Z-protected peptides.
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Hazard Classifications: Causes severe eye damage (H318) and chronic aquatic toxicity (H411) .
- Protective Measures: Use nitrile gloves, safety goggles, and fume hoods. Avoid aqueous waste disposal; neutralize with 1M NaOH before discarding .
Advanced: What mechanistic insights explain its role in sialic acid linkage determination via MALDI-MS?
Answer:
The triazinyl group selectively activates α2,6-linked sialic acids to form methyl esters with methanol, while α2,3-linked isomers cyclize into lactones. This mass shift (–32 Da for lactones) enables differentiation via MALDI-MS using 2,5-dihydroxybenzoic acid (DHB) as the matrix. The method was validated on N-glycans from bovine fetuin, achieving >95% accuracy in linkage assignment .
Basic: How is residual reagent quantified post-reaction to ensure product purity?
Answer:
- HPLC with UV Detection: C18 column, 254 nm, mobile phase = acetonitrile/water (70:30). Limit of detection (LOD) = 0.1% .
- Fluorescent Tagging: Derivatize residual sulfonamide with fluorescamine; quantify via fluorescence spectroscopy (ex/em = 390/475 nm) .
Advanced: Can computational methods (e.g., DFT) predict its reactivity in novel reaction environments?
Answer:
Density Functional Theory (DFT) calculates the electrophilicity index (ω) of the triazine core, correlating with experimental coupling rates. Studies on analogous triazinyl reagents show that electron-withdrawing groups (e.g., sulfonamide) lower the LUMO energy, enhancing reactivity. Molecular dynamics simulations further model steric effects in solid-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
